Cromoglicate sodium hydrate

Description

Historical Context of Discovery and Development

The story of cromoglicate sodium hydrate (B1144303) is a testament to the power of observation and the relentless pursuit of scientific understanding. Its origins can be traced back to traditional medicine, and its development was spearheaded by a researcher who was himself a patient.

The journey to cromoglicate sodium began with an ancient Egyptian medicinal herb, Ammi visnaga, also known as khella. wikipedia.orgfrontiersin.orgnih.gov For centuries, this plant was used to treat a variety of ailments, including muscle spasms. wikipedia.orgtaylorandfrancis.com The active ingredient in khella, a compound called khellin (B1673630), was found to have bronchodilating properties. wikipedia.orguniroma1.it However, khellin itself had undesirable side effects. karger.com This led researchers at the British pharmaceutical company Fisons Plc in the 1960s to synthesize derivatives of khellin in an effort to create a safer and more effective compound. frontiersin.orgnih.govnih.gov This research program ultimately led to the synthesis of disodium (B8443419) cromoglycate in 1965. nih.govwikipedia.orgtandfonline.com

A pivotal figure in the development of cromoglicate sodium was Dr. Roger Altounyan, a pharmacologist at Fisons who also suffered from asthma. wikipedia.orgwikipedia.orgmersoft.am Frustrated with the limitations of existing treatments, Altounyan used himself as a test subject, deliberately inducing asthma attacks by inhaling allergens and then testing various khellin derivatives to see if they could prevent the reaction. wikipedia.orgyoutube.com Through this process of self-experimentation, he identified cromolyn (B99618) sodium as a safe and effective prophylactic treatment for his asthma. wikipedia.orgnih.gov

This discovery was a landmark in allergy and immunology research. elsevier.es It introduced the concept of a "mast cell stabilizer," a drug that could prevent the release of inflammatory mediators like histamine (B1213489) from mast cells, which play a crucial role in allergic reactions. wikipedia.orgnih.govwikipedia.org The introduction of cromoglicate sodium, marketed as Intal, in 1968 marked a new era in asthma management, offering a non-steroidal option for preventing asthma attacks. nih.govtandfonline.com

Origins from Natural Products Research

Evolution of Research Perspectives on Sodium Cromoglycate

While initially lauded as a mast cell stabilizer, the precise mechanism of action of sodium cromoglycate has been a subject of ongoing research and debate. frontiersin.orgresearchgate.net Early studies clearly demonstrated its ability to inhibit mast cell degranulation upon exposure to an allergen. nih.govpendopharm.com This led to the widely accepted theory that it worked by preventing the release of histamine and other inflammatory chemicals from these cells. wikipedia.org

However, further research has revealed a more complex picture. While mast cell stabilization is undoubtedly a key feature of its action, it may not be the sole explanation for its therapeutic effects. frontiersin.org Scientists have explored other potential mechanisms, including the inhibition of chloride channels, which could contribute to cell stabilization. elsevier.es More recent research has also pointed to an interaction with the Anx-A1/FPR system, an endogenous anti-inflammatory pathway, and an affinity for S100 proteins. frontiersin.orgnih.gov There is also evidence suggesting that cromoglicate can influence the phosphorylation of certain cellular proteins. frontiersin.org

Furthermore, the effects of sodium cromoglycate are not limited to mast cells. Studies have shown that it can also inhibit the activation of other inflammatory cells, such as eosinophils. elsevier.es This broader anti-inflammatory action may contribute to its effectiveness in managing chronic allergic conditions. elsevier.es The understanding of cromoglicate's mechanism continues to evolve, with ongoing research seeking to fully elucidate its complex interactions within the immune system. frontiersin.orgersnet.org

Research Findings on Cromoglicate Sodium Hydrate

Table 1: Key Research Milestones in the Development of Cromoglicate Sodium

| Year | Milestone | Key Finding | Reference(s) |

|---|---|---|---|

| Ancient Times | Traditional Use of Ammi visnaga | The plant was used in Egyptian medicine for its muscle relaxant properties. | wikipedia.orgtaylorandfrancis.com |

| 1960s | Synthesis Program at Fisons Plc | Derivatives of the active ingredient khellin were synthesized to find a safer alternative. | frontiersin.orgnih.gov |

| 1965 | Discovery of Cromolyn Sodium | Dr. Roger Altounyan identified the compound through self-experimentation as an effective asthma preventative. | wikipedia.orgnih.govwikipedia.org |

| 1968 | Introduction as a Therapeutic Agent | Marketed as Intal, it represented a new approach to asthma management. | nih.govtandfonline.com |

| 1970s | Development of Nedocromil (B1678009) | A chemically similar compound with comparable or greater efficacy was developed by Fison's. | frontiersin.org |

Table 2: Evolving Mechanisms of Action for Cromoglicate Sodium

| Proposed Mechanism | Description | Supporting Evidence | Reference(s) |

|---|---|---|---|

| Mast Cell Stabilization | Inhibits the release of inflammatory mediators (e.g., histamine) from mast cells. | Early studies demonstrated inhibition of mast cell degranulation. | wikipedia.orgnih.govpendopharm.com |

| Chloride Channel Blockade | Prevents mediator release by blocking chloride channels, leading to cell stabilization. | Contributes to the stabilization of mast cells and inhibition of eosinophil activation. | elsevier.es |

| Activation of Anx-A1/FPR System | Activates an endogenous anti-inflammatory pathway. | A more recent hypothesis to explain the drug's action. | frontiersin.orgnih.gov |

| Interaction with S100 Proteins | Binds to S100 proteins, potentially disrupting their interaction with RAGE. | Observed affinity for S100 proteins. | wikipedia.org |

| Protein Phosphorylation | Induces the phosphorylation of several intracellular protein substrates. | Identified phosphoproteins in mast cells treated with cromoglycate. | frontiersin.org |

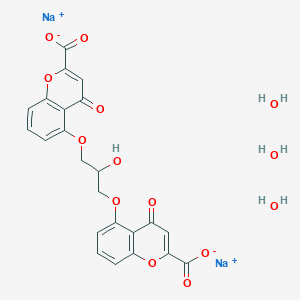

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;5-[3-(2-carboxylato-4-oxochromen-5-yl)oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylate;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16O11.2Na.3H2O/c24-11(9-31-14-3-1-5-16-20(14)12(25)7-18(33-16)22(27)28)10-32-15-4-2-6-17-21(15)13(26)8-19(34-17)23(29)30;;;;;/h1-8,11,24H,9-10H2,(H,27,28)(H,29,30);;;3*1H2/q;2*+1;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJNSAEWXFZZBTC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)[O-])O)C(=O)C=C(O2)C(=O)[O-].O.O.O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20Na2O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

566.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis Pathways and Derivatization Strategies

Established Synthetic Routes for Sodium Cromoglycate

The synthesis of sodium cromoglycate, a symmetrical molecule, is a well-documented process that has been refined over the years. The primary and most established routes originate from readily available chemical precursors, chief among them being 2,6-dihydroxyacetophenone.

Multi-Step Synthesis from Precursors (e.g., 2,6-dihydroxyacetophenone)

The classical synthesis of sodium cromoglycate is a multi-step process that typically begins with 2,6-dihydroxyacetophenone. researchgate.netgoogle.com The core of the synthesis involves two main transformations: the formation of the two chromone-2-carboxylic acid moieties and the linking of these two units via a central propanol (B110389) bridge.

One common pathway involves the initial condensation of two molecules of 2,6-dihydroxyacetophenone with a linking agent such as epichlorohydrin (B41342) or 1,3-dibromo-2-propanol (B146513). researchgate.netsci-hub.ru This reaction forms a central bis(o-hydroxyacetophenone) structure, specifically 1,3-bis(2-acetyl-3-hydroxyphenoxy)-2-hydroxypropane. google.com Following the creation of this linked intermediate, a double ring-closure reaction is initiated. This is typically achieved by reacting the intermediate with diethyl oxalate (B1200264) in the presence of a base like sodium ethoxide. google.com This step constructs the two chromone (B188151) rings. The final step is the hydrolysis of the resulting diester using sodium hydroxide (B78521) to yield the target molecule, disodium (B8443419) cromoglycate. researchgate.netgoogle.com

Table 1: Comparison of Synthetic Route Strategies

| Strategy | Step 1 | Step 2 | Step 3 | Advantage | Reference |

|---|---|---|---|---|---|

| Route A | Linking of 2,6-dihydroxyacetophenone units (e.g., with epichlorohydrin) | Double ring closure with diethyl oxalate | Hydrolysis to disodium salt | Direct | researchgate.netgoogle.com |

| Route B | Formation of chromone intermediate (7-hydroxy-4-oxo-4H-benzopyran-2-carboxylic acid ethyl ester) | Linking of two chromone intermediates (e.g., with 1,3-dibromo-2-propanol) | Hydrolysis to disodium salt | Higher yield, less polymerization | google.com |

Key Intermediates and Reaction Conditions in Cromoglycate Synthesis

The synthesis of sodium cromoglycate proceeds through several critical intermediates, the identity of which depends on the chosen synthetic route.

Key Intermediates:

1,3-bis(2-acetyl-3-hydroxyphenoxy)-2-hydroxypropane: This diketone is the central intermediate in synthetic routes that begin with the linking of the two phenolic units. google.comsci-hub.ru

7-hydroxy-4-oxo-4H-benzopyran-2-carboxylic acid ethyl ester: This compound is the key chromone intermediate when the synthesis proceeds by first forming the heterocyclic ring system. google.comgoogle.com

Diethyl cromoglycate: This is the immediate diester precursor to sodium cromoglycate in many synthetic schemes. It is formed before the final hydrolysis step. google.com

Reaction Conditions: The reaction conditions are crucial for optimizing the yield and purity of the final product.

Bases: Sodium ethoxide is a commonly used base to facilitate the condensation and ring-closure reactions, often in an ethanol (B145695) solvent. google.comgoogle.com Sodium hydroxide is used in the final step for the saponification of the ester groups to the sodium carboxylates. researchgate.netgoogle.com

Solvents: Absolute ethanol is frequently used as the solvent for the initial condensation and cyclization steps. google.comgoogle.com Other solvents like isopropanol (B130326) may be used in subsequent steps. google.com Recrystallization to purify the intermediate diethyl cromoglycate is often performed using a mixed solvent system, such as dichloromethane (B109758) and ethyl acetate. google.com

Temperature: Reaction temperatures vary depending on the specific step. Ring-closure reactions are often carried out at reflux temperatures (around 85°C), while the linking reaction with epichlorohydrin or 1,3-dibromo-2-propanol may be conducted at temperatures ranging from 50°C to 100°C. google.comgoogle.com

Exploration of Novel Synthetic Methodologies for Cromoglycate Derivatives

Research into cromoglicate chemistry extends beyond the synthesis of the parent drug to the creation of novel derivatives with unique properties. These efforts aim to enhance the molecule's utility, for instance, in diagnostic imaging or as macromolecular drug delivery systems.

One area of exploration is the synthesis of radiolabeled cromolyn (B99618) derivatives. For example, F-18 labeled cromolyn has been developed for potential use in imaging. epo.org The synthesis involves preparing a suitable precursor, such as 1,3-bis[tolylsulfonyl)oxy]-2-[(trifluoromethyl)sulfonyl]oxy-propane, which is then fluorinated. epo.org This is followed by coupling with ethyl 5-hydroxy-4-oxo-4H-chromene-2-carboxylate and subsequent hydrolysis to yield F-18 cromolyn. epo.org

Another approach involves modifying the core structure itself. Novel bis-chromone derivatives have been synthesized where the linker connecting the two chromone moieties is altered. google.com Furthermore, macromolecular derivatives have been created by covalently binding cromoglicic acid to polymers like dextran (B179266). researchgate.net This was achieved by reacting cromoglicic acid with dextran via an imidazolide (B1226674) intermediate, resulting in a conjugate designed for modified release of the drug. researchgate.net

Prodrug Design and Synthesis

The physicochemical properties of sodium cromoglycate, particularly its high hydrophilicity, have prompted significant research into prodrug strategies. preprints.orgetsu.edu A prodrug is an inactive or less active derivative of a drug molecule that undergoes conversion within the body to release the active parent drug. innovareacademics.in

Diethyl Cromoglycate as a Prodrug Concept

Diethyl cromoglycate, an intermediate in the synthesis of the final drug, also serves as a fundamental prodrug concept. google.compreprints.org In this molecule, the two carboxylic acid groups of cromoglicic acid are masked as ethyl esters. preprints.org This esterification significantly increases the lipophilicity of the compound. The partition coefficient (Log P) of diethyl cromoglycate is 1.78, compared to the highly water-soluble sodium cromoglycate. preprints.org This change in physical properties is a classic prodrug strategy to potentially enhance membrane permeability, although diethyl cromoglycate itself has not been approved for therapeutic use. preprints.org The synthesis of diethyl cromoglycate is a key step in many production pathways for sodium cromoglycate, as detailed in patent literature which describes its preparation from 2,6-dihydroxyacetophenone and its subsequent hydrolysis. google.com

Mutual Prodrug Approaches in Cromoglycate Research

Mutual prodrugs are a more advanced concept where the parent drug is linked to another active pharmacological agent. This approach can offer synergistic effects or improve the delivery of both compounds.

An example of this strategy in cromoglycate research is Cromoglicate lisetil . This is an orally deliverable prodrug of cromoglicic acid that incorporates both diethyl ester promoieties and a lysyl promoiety to optimize its drug-delivery characteristics. nih.govmedkoo.com

Another innovative mutual prodrug is Triethyl Cromoglicate Azelate , the active ingredient in a developmental cream called CromAzol™. preprints.org This lipophilic molecule is designed for topical delivery and functions as a tandem mutual prodrug. preprints.org Upon penetrating the skin, it is expected to release two active parent drugs: the mast cell stabilizer cromoglicic acid and azelaic acid, which has its own antibacterial and anti-inflammatory properties. preprints.org This approach aims to deliver two different therapeutic agents to the site of action through a single molecular entity. preprints.org

Table 2: Chemical Compounds Mentioned

| Compound Name | IUPAC Name | Other Names | Molecular Formula | Reference |

|---|---|---|---|---|

| Cromoglicate sodium hydrate (B1144303) | Disodium 5,5'-[(2-hydroxy-1,3-propanediyl)bis(oxy)]bis(4-oxo-4H-chromene-2-carboxylate) hydrate | Sodium cromoglycate, Cromolyn sodium | C23H14Na2O11·xH2O | nih.gov |

| 2,6-Dihydroxyacetophenone | 1-(2,6-dihydroxyphenyl)ethan-1-one | C8H8O3 | researchgate.netnih.gov | |

| Diethyl oxalate | Diethyl ethanedioate | C6H10O4 | google.comgoogle.com | |

| Epichlorohydrin | 2-(chloromethyl)oxirane | C3H5ClO | researchgate.netgoogle.com | |

| 1,3-Dibromo-2-propanol | 1,3-dibromopropan-2-ol | C3H6Br2O | google.com | |

| 1,3-bis(2-acetyl-3-hydroxyphenoxy)-2-hydroxypropane | 1,3-bis(2-acetyl-3-hydroxyphenoxy)propan-2-ol | C19H20O7 | google.com | |

| 7-hydroxy-4-oxo-4H-benzopyran-2-carboxylic acid ethyl ester | Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate | C12H10O5 | google.com | |

| Diethyl cromoglycate | Diethyl 5,5'-[(2-hydroxypropane-1,3-diyl)bis(oxy)]bis(4-oxo-4H-chromene-2-carboxylate) | C27H24O11 | google.compreprints.org | |

| Cromoglicate lisetil | Diethyl 5,5'-((2-((2,6-diaminohexanoyl)oxy)propane-1,3-diyl)bis(oxy))(S)-bis(4-oxo-4H-chromene-2-carboxylate) | N 556 | C33H38N2O12 | nih.govmedkoo.commedkoo.com |

| Triethyl Cromoglicate Azelate | CromAzol™ | C36H45NO14 | preprints.org | |

| Azelaic acid | Nonanedioic acid | C9H16O4 | preprints.org | |

| Sodium ethoxide | Sodium ethanolate | C2H5NaO | google.comgoogle.com |

Elucidation of Sodium Cromoglycate Mechanisms of Action

Mast Cell Stabilization Research

The hallmark of cromoglicate sodium's action is its ability to stabilize mast cells, which are pivotal in the initiation of type I allergic reactions. drugbank.com This stabilization prevents the cascade of events that leads to allergic symptoms. nih.gov While it is recognized as a mast cell stabilizer, research indicates its effectiveness can vary between mast cells from different tissues. wikipedia.orgnih.gov

Inhibition of Mast Cell Degranulation

Cromoglicate sodium is known to inhibit the degranulation of mast cells, a process where these cells release pre-formed inflammatory mediators stored in their granules. nih.gov This inhibitory action is crucial in preventing the immediate hypersensitivity response following exposure to an allergen. researchgate.net The compound does not seem to interfere with the binding of IgE antibodies to the mast cell surface but rather inhibits the subsequent release of mediators upon antigen challenge. etsu.edu Studies have demonstrated that cromoglicate can inhibit degranulation induced by various stimuli. For instance, in laboratory settings, it has been shown to inhibit compound 48/80-induced histamine (B1213489) release from rat peritoneal mast cells. google.com

Prevention of Inflammatory Mediator Release

By inhibiting mast cell degranulation, cromoglicate sodium effectively prevents the release of a host of potent inflammatory mediators. molnova.com These include pre-formed mediators like histamine and newly synthesized mediators such as leukotrienes and the slow-reacting substance of anaphylaxis (SRS-A). nih.govdrugbank.com Histamine is a key player in the acute allergic response, causing vasodilation, increased vascular permeability, and smooth muscle contraction. Leukotrienes contribute to the later phases of the allergic reaction, promoting sustained bronchoconstriction and inflammation. cebm.net Research has shown that cromoglicate can inhibit the release of histamine, leukotrienes, and prostaglandin (B15479496) D2 from human mast cells. plos.org

Table 1: Inflammatory Mediators Inhibited by Sodium Cromoglycate

| Mediator | Class | Primary Pro-inflammatory Actions |

| Histamine | Biogenic Amine | Vasodilation, increased capillary permeability, itching, smooth muscle contraction. nih.govcebm.net |

| Leukotrienes | Lipid Mediator | Potent bronchoconstrictors, increase vascular permeability, chemoattractant for other inflammatory cells. nih.govtandfonline.com |

| Prostaglandins (e.g., PGD2) | Lipid Mediator | Vasodilation, bronchoconstriction, pain, and fever. plos.org |

| Slow-Reacting Substance of Anaphylaxis (SRS-A) | Mixture of Leukotrienes | Causes slow, sustained contraction of bronchial smooth muscle. drugbank.com |

Modulation of Intracellular Calcium Flux in Mast Cells

The influx of extracellular calcium ions (Ca2+) into the mast cell is a critical trigger for degranulation. researchgate.net It is a pivotal event that links cellular stimulation to the secretion of inflammatory mediators. researchgate.net One of the proposed mechanisms for cromoglicate's stabilizing effect is its ability to modulate this intracellular calcium flux. drugbank.comresearchgate.net It is thought to block a specific calcium channel on the mast cell membrane, thereby preventing the rise in intracellular calcium that is essential for the fusion of granular membranes with the cell membrane and subsequent mediator release. wikipedia.orgresearchgate.netetsu.edu However, some studies have reported that cromoglicate at certain concentrations has no effect on the increase in intracellular calcium levels in human mast cells stimulated by substance P, suggesting the mechanisms may be complex and dependent on the specific stimulus and cell type. plos.org

Non-Mast Cell Mediated Mechanisms

Effects on Inflammatory Cells

Cromoglicate sodium's anti-inflammatory properties extend to other key inflammatory cells involved in allergic and inflammatory responses. Studies have shown that it can inhibit the activation and chemotaxis (directed movement) of cells such as eosinophils, neutrophils, and macrophages. etsu.edutandfonline.comredalyc.org Eosinophils are particularly important in the late-phase allergic reaction and in chronic allergic inflammation. By inhibiting the activity of these cells, cromoglicate can help to suppress the more prolonged inflammatory component of allergic diseases. etsu.edu

Table 2: Effects of Sodium Cromoglycate on Various Inflammatory Cells

| Cell Type | Effect of Sodium Cromoglycate | Implication |

| Eosinophils | Inhibition of activation and chemotaxis. etsu.edu | Reduces late-phase allergic inflammation. |

| Neutrophils | Inhibition of recruitment and chemotaxis. etsu.edutandfonline.com | Attenuates acute inflammatory responses. |

| Macrophages | Reduced numbers in inflammatory sites. redalyc.org | Modulates chronic inflammation and tissue remodeling. |

| Monocytes | Inhibition of function has been suggested. | May contribute to overall anti-inflammatory effect. |

| Platelets | Effects are less well-characterized. | Further research is needed. |

Modulation of Neurogenic Inflammation and Sensory Nerve Fibers

There is growing evidence that cromoglicate sodium can modulate neurogenic inflammation by acting on sensory nerve fibers, particularly unmyelinated C-fibers. redalyc.orgrevhipertension.com These nerve fibers can release neuropeptides, such as substance P, which can directly cause inflammation and also activate mast cells. Research suggests that cromoglicate may inhibit the response of sensory C-fibers to irritants. wikipedia.org This action on sensory nerves may explain its efficacy in conditions where nerve activation plays a significant role, such as in reducing allergen-induced itching in the skin, an effect that may be independent of its mast cell-stabilizing properties in that tissue. etsu.eduplos.org Some studies propose that cromoglicate's ability to inhibit tachykinin-mediated effects in the airways points to a direct action on nerve endings. etsu.edu

Inhibition of Chloride Channels

Cromoglicate sodium hydrate (B1144303) has been shown to inhibit chloride channels, a mechanism that may contribute to its therapeutic effects. wikipedia.org Research indicates that it can inhibit these channels by approximately 37% (± 7%). wikipedia.org This action is thought to play a role in mitigating exaggerated neuronal reflexes that are triggered by the stimulation of irritant receptors on sensory nerve endings. wikipedia.org Such reflexes are implicated in conditions like exercise-induced asthma. wikipedia.org The inhibition of chloride channels may also contribute to the prevention of the release of preformed cytokines from various inflammatory cells, including T cells and eosinophils, in the context of allergen-induced asthma. wikipedia.org It is noteworthy that other compounds, such as 5-nitro-2(3-phenyl) propylamino-benzoic acid (NPPB), have demonstrated more potent chloride channel blocking activity in comparative studies. wikipedia.org

Influence on Cytokine Production (e.g., T cell cytokines, Natural Killer T cell Induction)

Cromoglicate sodium hydrate exerts an influence on the production of cytokines, key signaling molecules in the immune response. Studies have demonstrated that it can inhibit the antigen-induced overproduction of Interleukin-5 (IL-5) by peripheral blood mononuclear cells (PBMCs) from atopic asthmatics. nih.gov IL-5 is a critical cytokine for the maturation, activation, and survival of eosinophils, which are key inflammatory cells in allergic asthma. This inhibitory effect on IL-5 production was observed in response to specific antigens like Dermatophagoides farinae (Df). nih.gov

In contrast, cromoglicate did not show an inhibitory effect on the production of IL-5 and interferon-gamma (IFN-γ) when PBMCs were stimulated with concanavalin (B7782731) A, a non-specific T-cell mitogen. nih.gov This suggests that the anti-inflammatory effects of cromoglicate on cytokine production may be antigen-specific. nih.gov The release of preformed cytokines from T cells is another proposed mechanism of action. wikipedia.org

Natural Killer T (NKT) cells are a specialized subset of T cells that can rapidly produce large quantities of cytokines, including IFN-γ and IL-4, upon activation. wikipedia.org While direct studies on cromoglicate's effect on NKT cell induction are limited, its ability to modulate T-cell cytokine release suggests a potential indirect influence on the broader immune environment where NKT cells are active. wikipedia.orgwikipedia.org

Below is a table summarizing the effect of Sodium Cromoglicate on cytokine production.

| Cell Type | Stimulant | Cytokine | Effect of Sodium Cromoglicate | Reference |

|---|---|---|---|---|

| Peripheral Blood Mononuclear Cells (from atopic asthmatics) | Dermatophagoides farinae (Df) | Interleukin-5 (IL-5) | Inhibited overproduction | nih.gov |

| Peripheral Blood Mononuclear Cells (from atopic asthmatics) | Concanavalin A | Interleukin-5 (IL-5) | No inhibitory effect | nih.gov |

| Peripheral Blood Mononuclear Cells (from atopic asthmatics) | Concanavalin A | Interferon-gamma (IFN-γ) | No inhibitory effect | nih.gov |

| T cells, Eosinophils | Allergen | Preformed cytokines | Inhibits release | wikipedia.org |

Impact on Oxidative Stress Pathways (e.g., NADPH Oxidase Inhibition in Neutrophils)

This compound has been shown to impact oxidative stress pathways, particularly through its effect on NADPH oxidase in neutrophils. nih.gov Activated neutrophils assemble an active NADPH oxidase complex, which generates superoxide (B77818) anion (O2-), a reactive oxygen species (ROS) implicated in lung tissue damage during the late phase of asthmatic reactions. nih.govfrontiersin.orgfrontiersin.org

Research has demonstrated that preincubation of neutrophils with cromoglicate sodium selectively inhibits the generation of superoxide anions elicited by stimuli such as FMLP and PMA. nih.gov This inhibition is not due to an effect on the preassembled oxidase but rather on the assembly of an active NADPH oxidase complex. nih.gov Specifically, preincubation with 100 microM cromolyn (B99618) was found to decrease the capacity of neutrophil membranes to generate O2- by 57.3% following PMA stimulation. nih.gov This inhibitory action on NADPH oxidase assembly is also associated with a significant, albeit partial, decrease in calcium mobilization triggered by FMLP. nih.gov

The table below summarizes the research findings on the impact of Sodium Cromoglicate on NADPH Oxidase in Neutrophils.

| Parameter | Stimulant | Effect of Sodium Cromoglicate | Key Finding | Reference |

|---|---|---|---|---|

| Superoxide Anion (O2-) Generation | FMLP, PMA | Selectively inhibited | Reduces production of reactive oxygen species. | nih.gov |

| NADPH Oxidase Assembly | PMA | Inhibited | Decreased membrane capacity to generate O2- by 57.3% with 100 microM cromolyn. | nih.gov |

| Preassembled NADPH Oxidase | - | Not inhibited | The drug acts on the formation of the complex, not its existing activity. | nih.gov |

| Calcium Mobilization | FMLP | Significantly decreased by 21.2% | Impacts signaling pathways for oxidase activation. | nih.gov |

Distinctive Pharmacological Profile Compared to Other Anti-Inflammatory Agents

The pharmacological profile of this compound is distinct from other classes of anti-inflammatory agents, such as corticosteroids and antihistamines. nih.govhres.ca Unlike corticosteroids, which are known to inhibit the late response of antigen-induced asthmatic reactions, cromoglicate inhibits both the immediate and late reactions. nih.gov Furthermore, the primary anti-inflammatory mechanism of corticosteroids involves the inhibition of cytokine production by T-lymphocytes, whereas cromoglicate's mechanisms are more varied, including the antigen-specific inhibition of IL-5 production. nih.gov

In contrast to antihistamines, which act by blocking the action of histamine after its release from mast cells, cromoglicate works prophylactically to prevent the release of inflammatory mediators, including histamine and leukotrienes, from mast cells in the first place. nih.govdrugbank.com

It is important to note that cromoglicate itself possesses no intrinsic bronchodilator, antihistaminic, or general anti-inflammatory activity in the way that other drug classes do. hres.capendopharm.com Its action is primarily preventative, interfering with the release of spasmogens rather than antagonizing them after their release. hres.capendopharm.com This prophylactic mechanism underscores its unique position among anti-inflammatory therapies. nih.gov

Preclinical Pharmacological Investigations of Sodium Cromoglycate

In Vitro Studies of Cellular and Molecular Effects

Mast Cell Models (e.g., Sensitized and Non-Sensitized Mast Cell Lines)

In vitro and in vivo animal studies have demonstrated that sodium cromoglicate inhibits the degranulation of sensitized mast cells following exposure to specific antigens. pendopharm.comncats.iotmda.go.tz The primary action of sodium cromoglicate is to inhibit the release of mediators, such as histamine (B1213489) and slow-reacting substance of anaphylaxis (SRS-A), from mast cells. pendopharm.comncats.iotmda.go.tz This effect is achieved by indirectly blocking calcium ions from entering the mast cell, which in turn prevents the release of these inflammatory mediators. pendopharm.comncats.io

Studies on non-sensitized rat mast cells have shown that sodium cromoglicate can inhibit degranulation induced by phospholipase A. tmda.go.tz However, it does not inhibit the enzymatic activity of the released phospholipase A on its substrate. tmda.go.tz The stabilizing effect on mast cell membranes is a key aspect of its mechanism. redalyc.orgresearchgate.net In human cord blood-derived mast cells (hCBMCs), sodium cromoglicate has been shown to increase the levels of the anti-inflammatory/pro-resolution marker CD300a and the release of IL-10 when these cells are activated by IgE. huji.ac.ilresearchgate.net

Interestingly, the effectiveness of sodium cromoglicate can vary between species and mast cell types. For instance, it did not show the same effects on murine bone marrow-derived mast cells (BMMCs) as it did on human CBMCs. huji.ac.ilresearchgate.net Furthermore, some research suggests that while cromoglicate is effective at stabilizing mast cells, this may not be the sole reason for its therapeutic effects in conditions like asthma, as other related compounds with more potent mast cell stabilizing properties have not shown clinical anti-asthmatic effects. wikipedia.org In fact, it has been noted that cromolyn's ability to inhibit mediator release from human lung mast cells requires high concentrations. plos.org

Table 1: In Vitro Effects of Sodium Cromoglicate on Mast Cell Models

| Cell Model | Stimulus | Effect of Sodium Cromoglicate | Reference |

| Sensitized Mast Cells | Specific Antigens | Inhibition of degranulation and release of histamine and SRS-A. pendopharm.comncats.iotmda.go.tz | pendopharm.comncats.iotmda.go.tz |

| Non-Sensitized Rat Mast Cells | Phospholipase A | Inhibition of degranulation. tmda.go.tz | tmda.go.tz |

| Human Cord Blood-Derived Mast Cells (hCBMCs) | IgE/Anti-IgE | Increased CD300a levels and IL-10 release. huji.ac.ilresearchgate.net | huji.ac.ilresearchgate.net |

| Murine Bone Marrow-Derived Mast Cells (BMMCs) | IgE/Anti-IgE | No significant effect. huji.ac.ilresearchgate.net | huji.ac.ilresearchgate.net |

| Human Lung Mast Cells | Anti-IgE | Inhibition of histamine release (requires high concentrations). plos.org | plos.org |

Leukocyte and Other Inflammatory Cell Line Studies

Sodium cromoglicate has demonstrated direct inhibitory effects on the activation of various human inflammatory cells in vitro, including neutrophils, eosinophils, and monocytes. nih.gov At low concentrations, approximately 10⁻⁸ mol/L, it inhibits the activation of these cells in a time-dependent manner. nih.gov Specifically, at a concentration of 10⁻⁷ mol/L, sodium cromoglicate completely inhibits the enhancement of complement and IgG rosettes induced by the chemoattractant formyl-methionyl-leucyl-phenylalanine, as well as the increased capacity of these cells to kill target organisms. nih.gov This suggests that sodium cromoglicate directly inhibits the secretory properties of these inflammatory cells. nih.gov

Further studies have shown that sodium cromoglicate can reduce the number of eosinophils, mast cells, T-lymphocytes, and macrophages. ersnet.org It also inhibits the expression of adhesion molecules such as ICAM-1, VCAM-1, and ELAM-1 on these cells. ersnet.org In one study, sodium cromoglicate was found to inhibit the in-vitro changes in the mean size and number of granulocytes in response to food antigens. cellsciencesystems.com However, it was not able to block the production of leukotriene B4 (LTB4) from peripheral leukocytes challenged with a calcium ionophore. nih.gov

In studies using guinea pig alveolar macrophages, sodium cromoglicate decreased the production of reactive oxygen species (ROS) in response to zymosan in a concentration-dependent manner. ersnet.org It also has an effect on B lymphocytes by reducing the production of immunoglobulin E. mdpi.com

Table 2: In Vitro Effects of Sodium Cromoglicate on Leukocytes and Other Inflammatory Cells

| Cell Type | Stimulus | Effect of Sodium Cromoglicate | Concentration | Reference |

| Human Neutrophils, Eosinophils, Monocytes | Formyl-methionyl-leucyl-phenylalanine | Inhibition of activation (complement and IgG rosettes, cytotoxicity). nih.gov | 10⁻⁸ mol/L (50% inhibition), 10⁻⁷ mol/L (total inhibition) | nih.gov |

| Granulocytes | Food Antigens | Inhibition of changes in mean size and number. cellsciencesystems.com | Not specified | cellsciencesystems.com |

| Peripheral Leukocytes | Calcium Ionophore A 23187 | No inhibition of LTB4 production. nih.gov | 10⁻²-10⁻⁴ M | nih.gov |

| Guinea Pig Alveolar Macrophages | Zymosan | Decreased ROS production. ersnet.org | 0.33 and 10 mM | ersnet.org |

| B Lymphocytes | Not specified | Reduced IgE production. mdpi.com | Not specified | mdpi.com |

Receptor and Ion Channel Binding/Modulation Assays

The mechanism of action of sodium cromoglicate is thought to involve the modulation of ion channels, particularly calcium channels. pendopharm.comncats.ionih.gov It is believed to act by indirectly blocking the influx of calcium ions into mast cells, which is a critical step in the degranulation process. pendopharm.comncats.io Some research suggests that sodium cromoglicate may influence calcium channel opening receptors, thereby preventing the subsequent release of mediators. nih.gov Specifically, it has been proposed that it blocks the calcium channel linked to the IgE receptor. hpra.ie

In addition to its effects on calcium channels, sodium cromoglicate has been identified as an agonist at the orphan G protein-coupled receptor 35 (GPR35). ersnet.org Studies have shown that both GPR35 and the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel are expressed in vagal ganglia cells. ersnet.org It is hypothesized that sodium cromoglicate's inhibition of TRPA1-mediated sensory nerve activity is dependent on GPR35 signaling through Gi and N-type calcium channels. ersnet.org

There is also evidence suggesting that sodium cromoglicate can inhibit chloride channels to some extent. wikipedia.org The phosphorylation of a 78-kDa protein on the external side of mast cell granules is another proposed mechanism of action. researchgate.net

Table 3: Receptor and Ion Channel Binding/Modulation by Sodium Cromoglicate

| Target | Proposed Action | Consequence | Reference |

| Calcium Channels | Indirect blockade of influx into mast cells. pendopharm.comncats.ionih.govhpra.ie | Prevention of mediator release. pendopharm.comncats.ionih.gov | pendopharm.comncats.ionih.govhpra.ie |

| G protein-coupled receptor 35 (GPR35) | Agonist. ersnet.org | Modulation of TRPA1-driven nerve activation. ersnet.org | ersnet.org |

| Chloride Channels | Inhibition (approximately 37%). wikipedia.org | Potential contribution to its overall effect. wikipedia.org | wikipedia.org |

| 78-kDa protein (mast cell granules) | Phosphorylation. researchgate.net | Contribution to mast cell stabilization. researchgate.net | researchgate.net |

In Vivo Animal Model Studies

Models of Allergic Reactions (e.g., Passive Cutaneous Anaphylaxis)

Sodium cromoglicate has been shown to inhibit passive cutaneous anaphylaxis (PCA) reactions in various animal models. pendopharm.com In macaque monkeys passively sensitized with human reaginic serum, intradermal administration of sodium cromoglicate along with the antigen inhibited PCA reactions. pendopharm.com However, it did not inhibit skin reactions induced by histamine, bradykinin, or 5-hydroxy-tryptamine. pendopharm.com In rats, sodium cromoglicate effectively and completely inhibits homologous PCA reactions using egg albumin/B. pertussis and N. brasiliensis sensitized systems. pendopharm.com Examination of the PCA sites in these rats revealed that the rapid mast cell degranulation characteristic of reagin-induced PCA was markedly inhibited by sodium cromoglicate. pendopharm.com This effect was specific, as it did not prevent skin reactions or mast cell disruption caused by compound 48/80, a potent histamine releaser. pendopharm.com

In a rat model of passive pulmonary anaphylaxis, intravenous administration of disodium (B8443419) cromoglycate (DSCG) along with the antigen attenuated lung edema formation and bronchoconstriction. plos.org However, this effect had a very short duration of action. plos.org Studies in mice have shown that cromolyn (B99618) can inhibit IgE-dependent mast cell activation. researchgate.net However, its effectiveness can differ between rats and mice in PCA models. researchgate.net In calves, disodium cromoglycate given intravenously before an antigen challenge did not have a significant effect on the PCA reaction. cdnsciencepub.comcdnsciencepub.com

Investigation in Respiratory Disease Models (e.g., Bronchial Hyperreactivity)

In animal models of respiratory disease, sodium cromoglicate has demonstrated protective effects. In a rat model of chronic obstructive pulmonary disease (COPD) induced by nitrogen dioxide, sodium cromoglicate prevented the development of bronchial smooth muscle hyperreactivity by suppressing mast cell degranulation and the release of histamine. redalyc.org In ovalbumin-sensitized guinea pigs with asthma, sodium cromoglicate significantly inhibited the late stage of the allergic reaction and, to a lesser extent, the early stage. redalyc.orgrevhipertension.com

In two horses with COPD and respiratory hypersensitivity to Micropolyspora faeni, inhalation of sodium cromoglicate prior to an antigen challenge prevented the exacerbation of the respiratory disease that typically occurs 4-8 hours after the challenge. nih.gov In a rat allergic model of asthma, disodium cromoglycate inhibited the late asthmatic response. ersnet.org This effect is thought to be mediated through the modulation of sensory nerves via the GPR35 receptor. ersnet.org Furthermore, in a human ex vivo model of cow's milk aspiration, pre-treatment with sodium cromoglicate significantly reduced the airway hyperresponsiveness elicited by cow's milk. researchgate.net

Table 4: In Vivo Effects of Sodium Cromoglicate in Animal Models

| Animal Model | Condition | Effect of Sodium Cromoglicate | Reference |

| Macaque Monkeys | Passive Cutaneous Anaphylaxis (PCA) | Inhibition of PCA reactions. pendopharm.com | pendopharm.com |

| Rats | Passive Cutaneous Anaphylaxis (PCA) | Complete inhibition of homologous PCA reactions. pendopharm.com | pendopharm.com |

| Rats | Passive Pulmonary Anaphylaxis | Attenuation of lung edema and bronchoconstriction. plos.org | plos.org |

| Rats | Chronic Obstructive Pulmonary Disease (COPD) | Prevention of bronchial hyperreactivity. redalyc.org | redalyc.org |

| Guinea Pigs | Asthma (Ovalbumin-sensitized) | Inhibition of late and, to a lesser extent, early allergic reaction. redalyc.orgrevhipertension.com | redalyc.orgrevhipertension.com |

| Horses | Chronic Obstructive Pulmonary Disease (COPD) | Prevention of disease exacerbation after antigen challenge. nih.gov | nih.gov |

| Human ex vivo bronchi | Cow's milk-induced airway hyperresponsiveness | Reduction of airway hyperresponsiveness. researchgate.net | researchgate.net |

Studies in Non-Allergic Inflammatory Conditions (e.g., Neuroinflammation Models)

Preclinical research has extended the investigation of sodium cromoglycate beyond its traditional role in allergic responses to various non-allergic inflammatory conditions, with a particular focus on neuroinflammation. These studies primarily leverage the compound's well-established ability to stabilize mast cells, which are increasingly recognized as participants in the inflammatory processes within the central nervous system (CNS).

In animal models of intracerebral hemorrhage (ICH), a condition involving significant secondary brain injury due to inflammation, sodium cromoglycate has been evaluated for its therapeutic potential. A study using a blood-injection rat model of ICH demonstrated a positive outcome associated with mast cell stabilization by sodium cromoglycate. nih.gov This suggests that by preventing mast cell degranulation, sodium cromoglycate can mitigate some of the inflammatory cascade that follows hemorrhagic stroke.

Further evidence for its role in neuroinflammation comes from studies examining the interplay between mast cells and microglia, the resident immune cells of the CNS. Research has shown that mast cell stabilization with sodium cromoglycate can lead to a reduction in pro-inflammatory cytokines. Specifically, its application was found to decrease the expression of Toll-like receptor 4 (TLR4) as well as histamine H1 and H4 receptors on microglia. In a rat model of inflammation induced by compound 48/80, a potent mast cell degranulator, administration of cromolyn (sodium cromoglycate) effectively prevented the degranulation of mast cells within the dura mater. dergipark.org.tr This action also inhibited the associated increase in plasma levels of substance-P, a key neuropeptide involved in neurogenic inflammation. dergipark.org.tr

Beyond the brain, the effects of sodium cromoglycate have been observed in models of neuropathic and inflammatory pain. mdpi.com Studies have indicated that cromoglycate can produce an analgesic effect in these conditions, further highlighting its potential to modulate inflammatory pathways outside of an allergic context. mdpi.com

Table 1: Research Findings of Sodium Cromoglycate in Neuroinflammation Models

| Model | Animal | Key Findings | Reference |

|---|---|---|---|

| Intracerebral Hemorrhage (ICH) | Rat | Positive effect observed through mast cell stabilization. | nih.gov |

| General Neuroinflammation | Animal (unspecified) | Decreased pro-inflammatory cytokines; reduced expression of TLR4, H1, and H4 receptors on microglia. | |

| Compound 48/80-Induced Inflammation | Rat | Prevented dural mast cell degranulation; inhibited the increase in plasma substance-P. | dergipark.org.tr |

Assessment of Local versus Systemic Pharmacological Effects in Animal Systems

The pharmacological effects of sodium cromoglycate are predominantly local, a characteristic largely dictated by its pharmacokinetic properties. Preclinical animal studies have consistently demonstrated that the compound has very low systemic absorption following topical administration to mucosal surfaces. This principle is fundamental to its mechanism of action, which relies on achieving sufficient local concentrations at sites of mast cell activity, such as the lungs, nasal passages, and eyes.

Studies analyzing the disposition of the drug after administration to the eye in rabbits found that less than 0.07% of the dose is absorbed into the systemic circulation. medsafe.govt.nz Similarly, after intranasal administration in animal models, it has been observed that only a small fraction of the total dose is absorbed via the nasal mucosa. hpra.ie In humans, this is confirmed by data showing less than 7% systemic absorption from the nasal cavity and approximately 0.03% from ophthalmic administration. medsafe.govt.nzhpra.ie The portion of the drug that is not absorbed locally is typically cleared mechanically (e.g., expelled from the nose) or swallowed and passed through the gastrointestinal tract, where absorption is also low. medsafe.govt.nzhpra.ie

Any fraction of sodium cromoglycate that does reach the systemic circulation is rapidly cleared. medsafe.govt.nz The drug exhibits a high systemic clearance, which prevents its accumulation in the body. medsafe.govt.nz This pharmacokinetic profile underpins the findings from animal studies that sodium cromoglycate possesses a very low order of systemic toxicity. medsafe.govt.nzhpra.ie

While the primary action is local, some preclinical studies have investigated the consequences of systemic administration to understand its broader pharmacological potential. For instance, in a rat model of orofacial pain, systemically administered cromoglycate produced a dose-dependent analgesic effect. mdpi.com This indicates that while topical application results in minimal systemic exposure, the compound can elicit systemic pharmacological effects if it reaches the general circulation in sufficient concentrations. Another study utilized cromolyn to counteract the effects of compound 48/80, which is used experimentally to induce widespread, systemic mast cell degranulation. dergipark.org.tr The ability of cromolyn to block these systemic effects further confirms its mechanism of action on mast cells throughout the body when administered systemically. dergipark.org.tr

Table 2: Local vs. Systemic Pharmacokinetics of Sodium Cromoglycate in Animal Systems

| Administration Route | Systemic Absorption | Key Findings | Reference |

|---|---|---|---|

| Ophthalmic (Topical) | Very Low (<0.07% in rabbits) | The majority of the drug is cleared via the nasolacrimal duct. Rapid systemic clearance prevents accumulation. | medsafe.govt.nz |

| Intranasal (Topical) | Low (<7% absorbed via mucosa) | The unabsorbed portion is expelled or swallowed. Animal studies show low local and systemic toxicity. | hpra.ie |

Non Clinical Pharmacokinetic and Biotransformation Research of Sodium Cromoglycate

Absorption Studies in Preclinical Models

Preclinical research demonstrates that the absorption of sodium cromoglycate varies substantially depending on the administration route, with gastrointestinal absorption being minimal and absorption from the respiratory tract being much more efficient.

Sodium cromoglycate is characterized by poor absorption from the gastrointestinal tract. pendopharm.comhres.cahres.cafda.gov In vivo animal studies have consistently shown that only a very small fraction of an orally administered dose reaches the systemic circulation.

Research indicates that no more than 1% of an oral dose is absorbed, with the vast majority being excreted in the feces. fda.govmedsafe.govt.nz Studies in rats receiving oral doses of up to 1000 mg/kg/day for six months showed no toxic morphological changes in tissues, further supporting the low rate of gastrointestinal absorption. hres.cahres.ca The low lipid solubility of the compound is a primary barrier to its absorption across the gastrointestinal mucosa. nafdac.gov.ng

| Parameter | Finding | Species | Reference |

|---|---|---|---|

| Oral Absorption Rate | Approximately 1% | General/Human | fda.govmedsafe.govt.nz |

| Primary Excretion Route (Oral) | Feces | Human | hres.cafda.gov |

| Urinary Excretion (24h post-oral dose) | 0.45% - 0.5% | Human | fda.govhres.ca |

In contrast to oral administration, sodium cromoglycate is rapidly absorbed following inhalation or intranasal administration. pendopharm.comhres.cahres.ca

Inhaled Route: Studies using a fine powder aerosol in rats, rabbits, and monkeys demonstrated rapid clearance from the lungs. pendopharm.comhres.cahres.ca Approximately 50% of the drug was absorbed within 20 minutes, and 75% was absorbed within two hours. pendopharm.comhres.ca After 24 hours, less than 2% of the inhaled dose remained in the lungs. pendopharm.comhres.ca This rapid absorption leads to a peak plasma level at approximately 10 minutes in human volunteers, a finding consistent with animal experiments. hres.cahres.ca

Intranasal Route: After intranasal administration in rats, peak plasma levels were observed approximately 20 minutes after dosing. pendopharm.comhres.cahres.ca One study calculated that about 60% of the dose was absorbed over 3 hours, based on the area under the curve (AUC), while biliary excretion data suggested an absorption of 53% over the same period. hres.cahres.ca

| Route | Parameter | Finding | Species | Reference |

|---|---|---|---|---|

| Inhaled | Time to 50% Absorption | 20 minutes | Rats, Rabbits, Monkeys | hres.ca |

| Absorption at 2 hours | 75% | pendopharm.comhres.ca | ||

| Remaining in Lungs at 24 hours | <2% | Rats, Rabbits, Monkeys | pendopharm.comhres.ca | |

| Intranasal | Time to Peak Plasma Level | ~20 minutes | Rats | hres.cahres.ca |

| Absorption over 3 hours (AUC) | 60% | hres.cahres.ca |

Systemic absorption of sodium cromoglycate following ocular administration is minimal. hres.camedicines.org.uk Studies where multiple doses of ophthalmic solution were instilled into rabbit eyes found that less than 0.07% of the total administered dose was absorbed into the systemic circulation. medicines.org.ukevanspharmacy.comtmda.go.tznih.gov This systemic absorption is presumed to occur via the eye itself, as well as the nasal passages, buccal cavity, and gastrointestinal tract after drainage. medicines.org.ukevanspharmacy.comtmda.go.tz

Trace amounts, specifically less than 0.01% of the dose, were found to penetrate the aqueous humor of the eye. hres.camedicines.org.ukevanspharmacy.comtmda.go.tz Clearance of the compound from this chamber was virtually complete within 24 hours after treatment was stopped. hres.camedicines.org.ukevanspharmacy.comtmda.go.tz These preclinical findings are consistent with data from normal human volunteers, where analysis of drug excretion indicated that approximately 0.03% of an ocularly administered dose is absorbed. hres.camedicines.org.ukevanspharmacy.comtmda.go.tz The compound's poor absorption is attributed to its lipid insolubility. nafdac.gov.ng

| Parameter | Finding | Species | Reference |

|---|---|---|---|

| Systemic Absorption (multiple doses) | <0.07% | Rabbit | medicines.org.ukevanspharmacy.comtmda.go.tznih.gov |

| Penetration into Aqueous Humor | <0.01% | hres.camedicines.org.ukevanspharmacy.comtmda.go.tz | |

| Clearance from Aqueous Humor | Virtually complete within 24 hours | Rabbit | hres.camedicines.org.ukevanspharmacy.comtmda.go.tz |

Research into transdermal delivery systems for sodium cromoglycate has been conducted to overcome its poor gastrointestinal absorption. globalresearchonline.net A study investigating the permeability of the drug through excised hairless rat skin demonstrated the feasibility of this route. globalresearchonline.net Using matrix-type patches formulated with different polymers, the study found that the release and permeation of sodium cromoglycate were dependent on the formulation. A patch made with hydroxypropyl methylcellulose (B11928114) (HPMC) showed a maximum release of 49.3%, while a patch with Eudragit L 100 had a release of 21.3%. globalresearchonline.net These findings suggest that with an appropriate vehicle, sodium cromoglycate can permeate the skin, making transdermal delivery a potentially viable administration route. globalresearchonline.net

Ocular Absorption Characteristics

Distribution Profile in Animal Tissues

Once absorbed into the systemic circulation, sodium cromoglycate is rapidly cleared from the plasma and distributed throughout the body's tissues. pendopharm.comhres.ca However, it does not accumulate significantly in most organs. pendopharm.comhres.cahres.ca

The primary organs that take up sodium cromoglycate are the liver and the kidneys, which are the main routes of its excretion. pendopharm.comhres.cahres.cahres.ca Studies in multiple animal species, including monkeys, show a general distribution throughout the tissues following intravenous administration, but with notably higher concentrations in the liver and kidneys. pendopharm.comhres.ca These organs accumulate the compound prior to its rapid excretion, unchanged, in the bile and urine. pendopharm.comhres.ca Importantly, even with repeated administration, such as daily intramuscular injections in rats and dogs, no significant tissue accumulation could be detected. pendopharm.comhres.ca

Tissue Distribution Dynamics

Following systemic administration in preclinical models, sodium cromoglicate exhibits a distinct pattern of distribution. After intravenous injection in species such as monkeys, rats, and dogs, the compound undergoes a general distribution throughout the body's tissues. pendopharm.comhres.cahres.ca However, a notable accumulation is consistently observed in the liver and kidneys, the primary organs involved in its subsequent clearance. pendopharm.comhres.caresearchgate.net Studies in monkeys have shown that while there is a widespread presence of the compound in tissues shortly after administration, higher concentrations are localized in the liver and kidneys. pendopharm.comhres.cahres.ca

Importantly, research indicates a lack of significant tissue accumulation over time. In rats and dogs, repeated intramuscular injections did not lead to a detectable buildup of the compound in tissues. pendopharm.comhres.ca This suggests a rapid clearance from most tissues following distribution.

When administered locally, such as via inhalation or ophthalmic application, systemic distribution is minimal. Inhalation studies in rats, rabbits, and monkeys demonstrated rapid clearance from the lungs, with the only significant accumulation prior to excretion occurring in the liver and kidneys. pendopharm.comhres.ca Following ophthalmic administration in rabbits, the drug does not appear to accumulate in the eye. medsafe.govt.nzhres.ca Systemic absorption from the eye is extremely low, with trace amounts penetrating the aqueous humor and being cleared within 24 hours. hres.ca This localized action is a key feature of its profile, with the compound remaining primarily at the site of administration, such as the respiratory or nasal mucosa, and not distributing significantly to other organs. medtigo.com

Table 1: Summary of Tissue Distribution Findings in Preclinical Models

| Species | Administration Route | Key Distribution Findings | Citation |

|---|---|---|---|

| Monkey | Intravenous | General distribution; higher concentrations in liver and kidneys. | pendopharm.comhres.cahres.ca |

| Rat, Dog | Intramuscular | No detectable tissue accumulation after repeated injections. | pendopharm.comhres.ca |

| Rat, Rabbit, Monkey | Inhalation | Rapid clearance from lungs; accumulation only in liver and kidneys prior to excretion. | pendopharm.comhres.ca |

| Rabbit | Ophthalmic | No accumulation in the eye; minimal systemic absorption (<0.01%). | medsafe.govt.nzhres.ca |

Metabolism and Excretion Pathways

The elimination of sodium cromoglicate from the body is characterized by a lack of metabolic change and excretion via two primary routes.

A consistent finding across numerous animal studies is that sodium cromoglicate is not metabolized in the body. pendopharm.comhres.camedsafe.govt.nzmedsinfo.com.au It is excreted from the body entirely as the unchanged parent compound. pendopharm.comhres.cahres.ca Chromatographic analysis of urine, feces, and bile in rats following administration confirmed that all detected radioactivity corresponded to the original cromoglicate molecule, with no metabolites present. researchgate.net This lack of biotransformation indicates that the compound does not undergo enzymatic alteration in the liver or other tissues. hres.ca

Once absorbed into the systemic circulation, sodium cromoglicate is rapidly eliminated. pendopharm.com The primary routes of excretion for the absorbed drug are renal (via urine) and biliary (via bile into the feces). pendopharm.comhres.camedsinfo.com.aumedsafe.govt.nz Studies have shown that these two pathways account for the clearance of the compound in approximately equal proportions. medsafe.govt.nzhres.ca

In monkeys, following intravenous administration, a significant portion of the dose (80-90%) was accounted for by biliary and renal excretion within just six hours. pendopharm.comhres.ca Similarly, in rats, 98% of an intravenous dose was excreted within six hours. researchgate.net In this rat model, the amount of compound found in the bile was three times greater than that in the urine, indicating a predominance of biliary excretion. researchgate.net

For non-intravenous routes, the excretion profile reflects the extent of absorption. After oral administration, where absorption is very low, the vast majority of the dose is excreted in the feces (approximately 82-98%), having passed through the gastrointestinal tract unabsorbed. hres.canih.gov Conversely, the small fraction that is absorbed is then cleared by the kidneys and liver. hres.ca

Table 2: Excretion Profile of Sodium Cromoglicate in Preclinical Models

| Species | Administration Route | Excretion Findings | Citation |

|---|---|---|---|

| Monkey | Intravenous | 80-90% of dose excreted via bile and urine within 6 hours. | pendopharm.comhres.ca |

| Rat | Intravenous | 98% of dose excreted in 6 hours; bile contained 3x the amount found in urine. | researchgate.net |

| General | Intravenous | Excreted unchanged in bile and urine in roughly equal proportions. | medsafe.govt.nzhres.ca |

| General | Oral | Primarily excreted unabsorbed in feces (82-98%). | hres.canih.gov |

Lack of Metabolic Transformation

Bioavailability Assessment in Preclinical Models

The bioavailability of sodium cromoglicate is highly dependent on the route of administration.

Oral bioavailability is consistently reported as very poor. fda.gov Studies in various models, including rats, show that only a small fraction of an oral dose, typically less than 4%, is absorbed from the gastrointestinal tract. researchgate.netmedsafe.govt.nzfda.gov Most of the orally administered compound is eliminated in the feces without entering systemic circulation. nih.gov

In contrast, administration via inhalation results in rapid absorption. pendopharm.com In rats, rabbits, and monkeys, 75% of an inhaled dose was absorbed from the lungs within two hours. pendopharm.comhres.ca Intranasal administration in rats also leads to significant absorption, with peak plasma concentrations occurring approximately 20 minutes after dosing. pendopharm.comhres.caoup.com Studies measuring the area under the plasma concentration-time curve (AUC) and biliary excretion in rats suggest an intranasal absorption of 53% to 60%. pendopharm.comoup.com

Other routes show varied absorption. Intramuscular administration in rats and dogs resulted in absorption and excretion patterns similar to those seen after intravenous injection, suggesting high bioavailability. pendopharm.com Sub-lingual administration in rats showed low absorption, with only about 5.6% of the dose being absorbed. oup.com Ophthalmic administration in rabbits results in negligible systemic bioavailability, with less than 0.01% of the applied dose being absorbed into the systemic circulation. hres.ca

Table 3: Bioavailability of Sodium Cromoglicate by Administration Route in Preclinical Models

| Administration Route | Species | Bioavailability / Absorption Findings | Citation |

|---|---|---|---|

| Oral | Rat | <4% absorbed. | researchgate.net |

| Oral | General | Poorly absorbed; ~1% bioavailability. | medsafe.govt.nzfda.gov |

| Inhalation | Rat, Rabbit, Monkey | Rapid absorption; 75% of dose removed from lungs in 2 hours. | pendopharm.comhres.ca |

| Intranasal | Rat | 53-60% absorbed. | pendopharm.comoup.com |

| Ophthalmic | Rabbit | <0.01% absorbed systemically. | hres.ca |

| Sub-lingual | Rat | ~5.6% absorbed. | oup.com |

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| Cromoglicate sodium hydrate (B1144303) |

| Sodium Cromoglicate |

| Cromolyn (B99618) Sodium |

| Histamine (B1213489) |

Advanced Analytical Methodologies for Sodium Cromoglycate Research

Chromatographic Techniques for Quantification and Purity Assessment

Chromatographic techniques are paramount in the analytical landscape of sodium cromoglycate research, offering high-resolution separation and sensitive detection.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of sodium cromoglycate. Its versatility is enhanced by coupling with various detectors, each offering unique advantages.

UV-Vis Detection: A widely used method involves HPLC with UV-Vis detection. bepls.comdoi.org For instance, a reversed-phase HPLC (RP-HPLC) method utilizing a C18 column and a mobile phase of methanol (B129727) and water (70:30, v/v) adjusted to pH 2.5 has been successfully employed for the simultaneous determination of sodium cromoglycate and fluorometholone, with detection at 240 nm. doi.orgnih.gov Another RP-HPLC method used a mobile phase of 0.1% perchloric acid and acetonitrile (B52724) (80:20 v/v) with UV detection at 272 nm to quantify sodium cromoglycate. bepls.com The linearity of this method was established in the concentration range of 40-60 µg/ml. bepls.com

Fluorescence Detection: For enhanced sensitivity, fluorescence detection can be utilized. Although less common than UV-Vis, methods involving fluorescence have been reported for the determination of sodium cromoglycate. doi.orgmdpi.com

Tandem Mass Spectrometry (MS/MS): The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides exceptional selectivity and sensitivity, making it ideal for complex sample matrices. doi.orgmdpi.comresearchgate.net This technique has been instrumental in the quantitation of sodium cromoglycate in human plasma. researchgate.net One such method achieved a lower limit of quantitation of 0.100 ng/ml. researchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC) Applications

Hydrophilic Interaction Liquid Chromatography (HILIC) presents a valuable alternative to reversed-phase chromatography, particularly for polar compounds like sodium cromoglycate. researchgate.netlongdom.orgwikipedia.org HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, facilitating the retention of polar analytes. researchgate.netlongdom.org A HILIC method for the quantification of sodium cromoglicate in an ophthalmic solution used an Atlantis HILIC-Si column with a mobile phase of acetonitrile and buffer (86:14 v/v) and UV detection at 326 nm. researchgate.net This method demonstrated linearity in the range of 50-400 µg/mL. researchgate.net The unique selectivity of HILIC makes it suitable for the analysis of impurities in sodium cromoglycate. nyu.edu

Reversed-Phase HPLC for Stability-Indicating Assays

Stability-indicating assays are critical for assessing the degradation of a drug substance over time. RP-HPLC methods are extensively developed for this purpose. These methods must be able to separate the intact drug from its potential degradation products. nih.govoup.com For example, a stability-indicating RP-HPLC method was developed to determine sodium cromoglycate in the presence of its alkaline degradation products. nih.govoup.com The method utilized a C18 column and a mobile phase of methanol and water (70:30, v/v) at a pH of 2.5, with UV detection at 240 nm. nih.govoup.com The linearity for sodium cromoglycate was established over a concentration range of 10-500 μg mL⁻¹. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Analysis in Complex Biological Matrices (e.g., Skin Permeation Studies)

The analysis of sodium cromoglycate in complex biological matrices like skin requires highly sensitive and selective methods. LC-MS/MS is the technique of choice for such applications due to its ability to minimize matrix effects and provide low detection limits. researchgate.netresearchgate.net A validated LC-MS/MS assay was developed to quantify cromolyn (B99618) sodium in skin permeation studies. researchgate.netetsu.edu This method involved an isocratic mobile phase of 10 mM ammonium (B1175870) bicarbonate (pH 8.0) and acetonitrile (90:10) with a flow rate of 0.25 mL/min. researchgate.netetsu.edu Detection was achieved using MS/MS with precursor and fragment ions of m/z 467.0255 and m/z 379.0517, respectively. researchgate.netetsu.edu The method demonstrated linearity between 0.1 and 2.5 μg/mL. researchgate.net

Spectrophotometric Methods

Spectrophotometric methods offer a simpler and more cost-effective alternative to chromatographic techniques for the quantification of sodium cromoglycate, particularly in bulk and simple dosage forms.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a straightforward and rapid method for the determination of sodium cromoglycate. A study reported the development of a UV-Visible spectroscopic method using acetonitrile as a solvent, with the maximum absorption (λmax) found at 272 nm. bepls.com This method showed linearity in the concentration range of 2-10 µg/ml. bepls.com Another study utilized UV spectrophotometry for the simultaneous determination of sodium cromoglycate and fluorometholone, with maximum absorption wavelengths at 330 nm and 240 nm, respectively. researchgate.net Advanced chemometric-assisted spectrophotometric methods have also been developed to determine cromolyn sodium in the presence of its alkaline degradation products, showcasing the evolution of this classical technique. mdpi.comnih.gov

Interactive Data Table: HPLC Methods for Sodium Cromoglycate Analysis

| Technique | Column | Mobile Phase | Detection | Linearity Range | Reference |

| RP-HPLC | C18 | 0.1% Perchloric Acid:Acetonitrile (80:20 v/v) | UV (272 nm) | 40-60 µg/ml | bepls.com |

| RP-HPLC | C18 | Methanol:Water (70:30 v/v), pH 2.5 | UV (240 nm) | 10-500 µg/mL | nih.govoup.com |

| HILIC | Atlantis HILIC-Si | Acetonitrile:Buffer (86:14 v/v) | UV (326 nm) | 50-400 µg/mL | researchgate.net |

| LC-MS/MS | - | 10 mM Ammonium Bicarbonate (pH 8.0):Acetonitrile (90:10) | MS/MS | 0.1-2.5 µg/mL | researchgate.netetsu.edu |

Interactive Data Table: UV-Vis Spectrophotometric Methods for Sodium Cromoglycate Analysis

| Solvent | λmax | Linearity Range | Reference |

| Acetonitrile | 272 nm | 2-10 µg/ml | bepls.com |

| - | 330 nm | - | researchgate.net |

Radiochemical Labeling Techniques for Pharmacokinetic Tracing

Radiochemical labeling is a fundamental technique for tracing the pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—of pharmaceutical compounds. xenotech.com This methodology involves incorporating a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), into the drug molecule. mdpi.com The use of radiolabeled compounds allows for the quantitative measurement of the total drug-related material in various biological matrices, providing a comprehensive understanding of the drug's fate in the body. xenotech.com

A radioimmunoassay was employed to measure the plasma concentration of sodium cromoglycate (SCG) in healthy subjects following both intravenous and inhaled administration. nih.gov This type of assay relies on the principles of competitive binding between a radiolabeled antigen and an unlabeled antigen for a fixed number of antibody binding sites, enabling highly sensitive quantification.

The pharmacokinetic assessment of sodium cromoglycate revealed key parameters after administration. nih.gov Following an intravenous dose of 4 mg, the mean elimination constant from plasma was found to be 11.5 h⁻¹, with an apparent volume of distribution of 0.2 L/kg. nih.gov The mean plasma clearance was 0.35 L/h/kg. nih.gov After inhalation, the absorption was variable, but the elimination constant was similar to that observed after intravenous dosing. nih.gov Such studies are crucial for understanding the bioavailability and disposition of the drug when delivered via different routes. atsjournals.org

| Pharmacokinetic Parameter | Value | Route of Administration | Source |

|---|---|---|---|

| Mean Absorption Constant (K1) | 0.43 h⁻¹ | Inhalation | nih.gov |

| Mean Elimination Constant (Kelim) | 11.5 h⁻¹ | Intravenous | nih.gov |

| Apparent Volume of Distribution (Vd beta) | 0.2 L/kg | Intravenous | nih.gov |

| Mean Plasma Clearance | 0.35 L/h/kg | Intravenous | nih.gov |

Validation of Analytical Methods According to Research Guidelines

The validation of analytical methods is a critical process in pharmaceutical research and quality control, ensuring that a developed procedure is suitable for its intended purpose. slideshare.net For sodium cromoglycate, analytical methods are consistently validated according to guidelines established by the International Conference on Harmonization (ICH), specifically the Q2(R1) guideline on "Validation of Analytical Procedures: Text and Methodology". researchgate.netresearchgate.nettsijournals.com This process provides documented evidence that the method is reliable, reproducible, and accurate for the analysis of the drug substance. slideshare.net

The validation process assesses several key parameters to define the performance characteristics of the method. slideshare.net These parameters ensure the method's reliability during routine use. researchgate.net

Key Validation Parameters (as per ICH Guidelines)

| Parameter | Description | Source |

| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components. | slideshare.net |

| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte within a given range. It is typically evaluated by the correlation coefficient (r²) of the regression line. | slideshare.netresearchgate.net |

| Range | The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. | slideshare.netbepls.com |

| Accuracy | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often reported as percent recovery. | slideshare.netresearchgate.net |

| Precision | The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It includes repeatability and intermediate precision. | slideshare.netresearchgate.net |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | slideshare.netbepls.com |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | slideshare.netbepls.com |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. | slideshare.netresearchgate.net |

Numerous studies developing analytical methods for sodium cromoglycate, from spectrophotometry to HPLC, have reported successful validation according to these ICH parameters, confirming their suitability for quality control and research applications. nih.goveurjchem.comresearchgate.nettandfonline.com For instance, a UPLC method for sodium cromoglycate was validated for linearity over a range of 8-40 µg/ml with a regression coefficient (r²) of 0.9978. researchgate.net Similarly, spectrophotometric methods have demonstrated excellent recovery and precision in compliance with ICH guidelines. researchgate.net

Innovations in Sodium Cromoglycate Drug Delivery Systems

Strategies for Enhanced Oral Bioavailability

Cromoglicate sodium, also known as cromolyn (B99618) sodium, has traditionally faced limitations in its therapeutic application due to poor oral bioavailability. nih.gov To overcome this challenge, researchers are actively exploring innovative drug delivery systems designed to improve its absorption from the gastrointestinal tract.

Self-Emulsifying Drug Delivery Systems (SEDDS)

Self-emulsifying drug delivery systems (SEDDS) represent a promising strategy for enhancing the oral bioavailability of poorly soluble drugs. asiapharmaceutics.inforesearchgate.net These isotropic mixtures of oils, surfactants, and cosurfactants spontaneously form fine oil-in-water emulsions upon contact with gastrointestinal fluids. asiapharmaceutics.info This process can enhance drug solubilization and absorption. google.com For cromoglicate sodium, which is hydrophilic, a novel approach involves the use of a hydrophobic ion pair (HIP) complex incorporated into a SEDDS. nih.gov

A study focused on developing a SEDDS for a hydrophobic ion pair of cromolyn sodium aimed to improve its intestinal absorption. nih.gov In this research, two ion pairing agents, hexadecyl pyridinium (B92312) chloride (HPC) and myristyl trimethyl ammonium (B1175870) bromide (MTAB), were investigated. The optimal binding efficiency between cromolyn sodium and the ion pairing agents was observed at a molar ratio of 1.5:1 (ion pairing agent to drug). nih.gov At this ratio, the binding efficiency was 91.37 ± 1.73% for HPC and 76.10 ± 2.12% for MTAB. nih.gov

Hydrophobic Ion Pairing Approaches for Improved Absorption

Hydrophobic ion pairing (HIP) is a technique used to increase the lipophilicity of hydrophilic drugs like cromoglicate sodium, thereby enhancing their ability to be absorbed. nih.govnih.gov This involves pairing the charged drug molecule with an oppositely charged molecule that possesses a hydrophobic component, forming a neutral, more lipid-soluble complex. nih.gov

In the context of cromoglicate sodium, a dianionic drug, researchers have successfully formed ion pairs with cationic surfactants. researchgate.netresearchgate.net For instance, the interaction between cromoglicate sodium and dodecylbenzyldimethylammonium chloride has been shown to create a more lipid-soluble species. researchgate.net This alteration in physicochemical properties is intended to facilitate absorption across biological membranes.

One study demonstrated that the formation of an ion pair between cromoglicate sodium and an appropriate counter-ion could enhance its intestinal absorption when formulated as a SEDDS. nih.gov The study utilized hexadecyl pyridinium chloride and myristyl trimethyl ammonium bromide as ion-pairing agents. nih.gov The resulting hydrophobic ion pair-loaded SEDDS showed potential for improved biological activity in preclinical models. nih.gov

| Ion Pairing Agent | Molar Ratio (Agent:CS) | Binding Efficiency (%) |

| Hexadecyl pyridinium chloride (HPC) | 1.5:1 | 91.37 ± 1.73 |

| Myristyl trimethyl ammonium bromide (MTAB) | 1.5:1 | 76.10 ± 2.12 |

Table showing the binding efficiency of different ion pairing agents with Cromolyn Sodium (CS). nih.gov

Advanced Topical and Transdermal Delivery Formulations

Innovations in formulation science have led to the development of advanced systems for delivering cromoglicate sodium through the skin, aiming to enhance its local and potentially systemic effects.

Ethosomal Systems for Enhanced Skin Permeation and Deposition

Ethosomes are novel lipid vesicular carriers containing a high concentration of ethanol (B145695), which makes them highly deformable and efficient at penetrating the skin. researchgate.netmdpi.com The ethanol fluidizes both the vesicle's lipid bilayers and the lipids of the stratum corneum, allowing the soft vesicles to penetrate the skin's barrier. dovepress.com